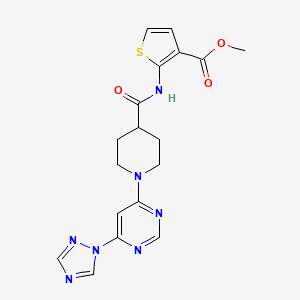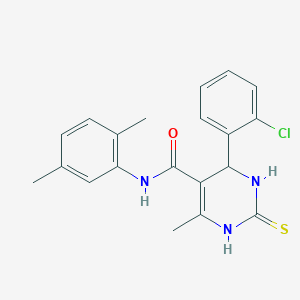![molecular formula C14H15N3O5S B2653061 methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034488-13-4](/img/structure/B2653061.png)
methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of 6,7-dihydroisoxazolo[4,5-c]pyridin . Isoxazolo-pyridin compounds are often used in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, has been investigated. The process involves dehydrogenation and halogenation to provide a suitable scaffold for the acylpyridone natural products and analogues .Molecular Structure Analysis
The molecular structure of similar compounds, like 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, includes a pyridinone ring with a methyl group and an isoxazole ring .Chemical Reactions Analysis
The chemical reactions of similar compounds involve dehydrogenation and halogenation processes .Scientific Research Applications
Synthesis and Antimicrobial Activity
Heterocyclic Compound Synthesis : Research has shown the synthesis of new heterocyclic compounds based on sulfonamido moieties, demonstrating potential as antibacterial agents. These compounds, including pyran, pyridine, and pyridazine derivatives, were evaluated for their antibacterial activity, with several demonstrating high activities (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized with the aim of finding effective antibacterial agents. A study synthesized various derivatives and tested them for antibacterial activity, identifying eight compounds with high activities, showcasing the potential for the development of new antibacterial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Chemical Reactivity and Drug Development
Chemical Reactivity and Antileukemic Activity : A series of bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of 5-substituted 6,7-bis(hydroxymethyl)pyrrolo[1,2-c]thiazoles were prepared and tested for activity against P388 lymphocytic leukemia. This study highlighted the importance of the oxidation state of sulfur in chemical reactivity and antileukemic activity, suggesting potential pathways for drug activation in vivo (Anderson & Mach, 1987).
Isoxazolo[5,4-b]pyridine Derivatives : The synthesis of novel sulfonamide isoxazolo[5,4-b]pyridines demonstrated antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli. This research indicates the potential for developing new antimicrobial agents targeting specific bacterial strains (Poręba et al., 2015).
Novel Drug Molecules
- Discovery and Synthesis of Novel Pyrazoles : A study on the synthesis and biological properties of novel pyrazoles showed potential for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies were conducted to examine interactions with enzymes responsible for inflammation and breast cancer, pointing toward the development of effective COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
properties
IUPAC Name |
methyl N-[4-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-21-14(18)16-11-2-4-12(5-3-11)23(19,20)17-7-6-13-10(9-17)8-15-22-13/h2-5,8H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLBZEVUALKAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2652978.png)
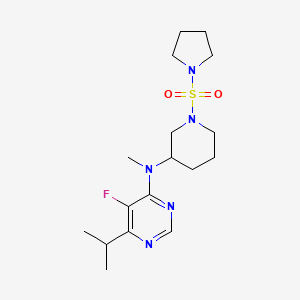
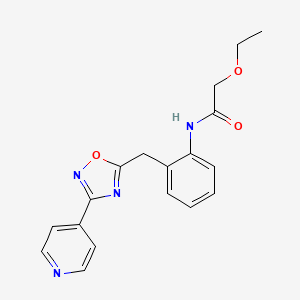
![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)
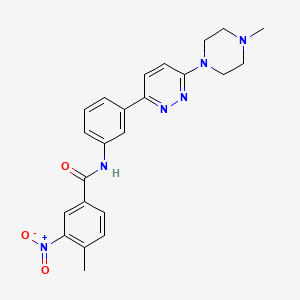
![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)
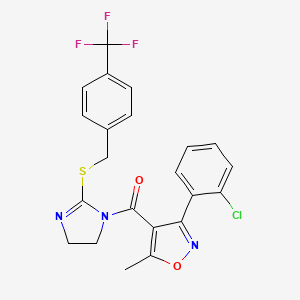
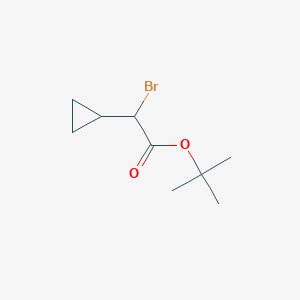
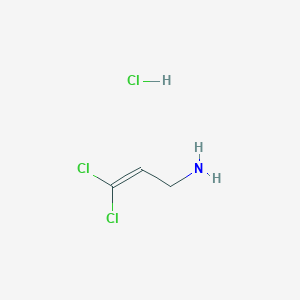
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)

![1-(3,4-dimethoxyphenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2652998.png)
